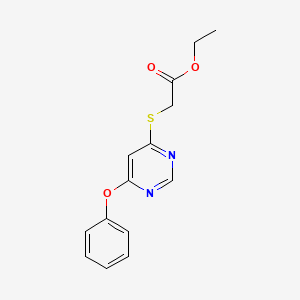
4'-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1'-biphenyl)-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol is a complex organic compound with a unique structure that includes bromine, chlorine, and dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include 4-bromobenzyl bromide and 4-chlorobenzyl chloride, which undergo a series of reactions to introduce the dimethylamino and methanol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: This compound shares the bromine group but lacks the complex structure of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol.
4-Chlorobenzyl chloride: Similar in having the chlorine group but differs significantly in its overall structure and reactivity.
Uniqueness
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol is unique due to its combination of bromine, chlorine, and dimethylamino groups, which confer specific chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
94113-55-0 |
|---|---|
Formule moléculaire |
C22H21BrClNO |
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C22H21BrClNO/c1-25(2)15-22(26,19-9-13-21(24)14-10-19)18-7-3-16(4-8-18)17-5-11-20(23)12-6-17/h3-14,26H,15H2,1-2H3 |
Clé InChI |
OFFPTPYCGCGSMN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



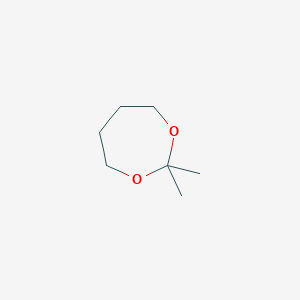
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
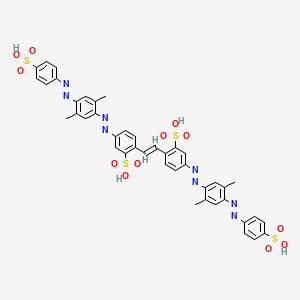

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
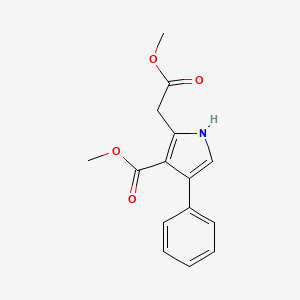

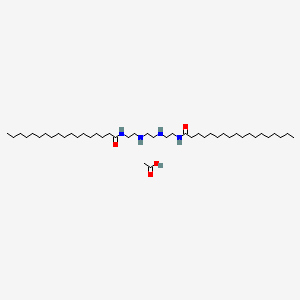
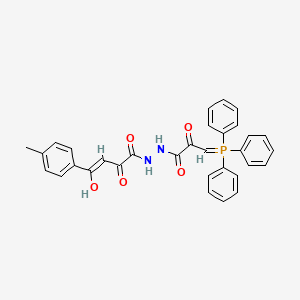
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)


